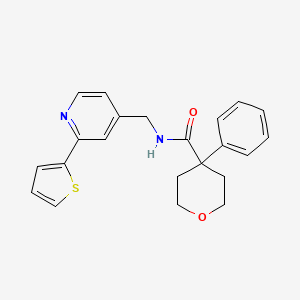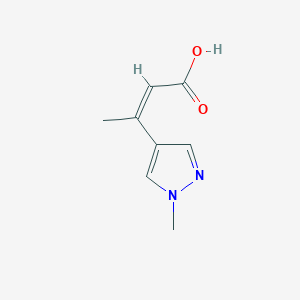
(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid, also known as MPA, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. MPA is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain.
Aplicaciones Científicas De Investigación
Synthesis and Isomerization
(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid derivatives have been synthesized through the reaction of N3-substituted amidrazones with maleic anhydride, showcasing their potential in organic synthesis. Moreover, these compounds have been observed to isomerize into (E) isomers, revealing the chemical versatility of these structures (Modzelewska-Banachiewicz et al., 2009).
Aza-Michael Reaction Reactivity
The compound displays intriguing reactivity patterns, particularly in its interaction with 1-ethylpyrazole, where it undergoes isomerization and subsequently participates in the aza-Michael reaction. This reactivity not only highlights the compound's inherent chemical properties but also its potential utility in synthetic chemistry (Khachatryan et al., 2020).
Structural Analysis and Properties
Molecular Structure and Tautomerism
The compound serves as a precursor for the synthesis of complex molecules, such as 3-hydrazono-3H-furan-2-ones. Intriguingly, its derivatives exhibit structural dynamism, existing in solution as isomeric enehydrazine tautomers or hydrazone tautomers, indicating a rich structural landscape and potential reactivity (Komarova et al., 2011).
Crystal Structure and Supramolecular Interactions
The crystal structures of (E) and (Z) isomers of similar compounds show distinct molecular conformations and supramolecular interactions. These differences in structure can significantly influence the physical and chemical properties of the compounds, thus impacting their potential applications in various fields (Trujillo-Ferrara et al., 2004).
Applications in Materials Science
Luminescence and Sensing
In the realm of materials science, derivatives of but-2-enoic acid have been utilized in the development of luminescent molecular crystals. These materials exhibit stable photoluminescence, suggesting their potential use in optoelectronic devices and sensors (Zhestkij et al., 2021). Similarly, metal-organic frameworks derived from but-2-enoic acid and N-donor ligands have been reported to act as luminescent sensors, capable of the selective detection of specific compounds like picric acid (Wang et al., 2019).
Propiedades
IUPAC Name |
(Z)-3-(1-methylpyrazol-4-yl)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h3-5H,1-2H3,(H,11,12)/b6-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDYFQBZMRLJBH-UTCJRWHESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2810772.png)


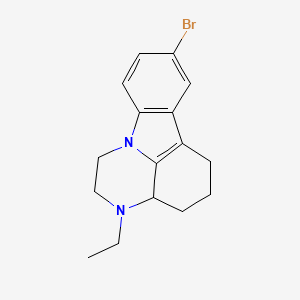
![3-{[(4-Fluorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2810779.png)
![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2810780.png)
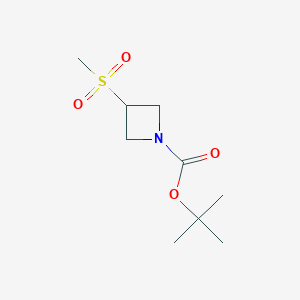

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2810783.png)
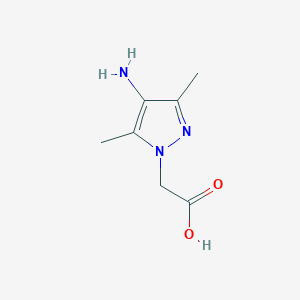
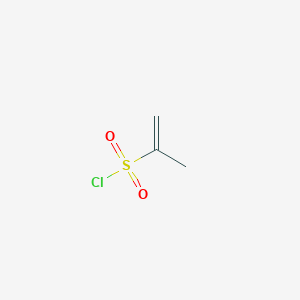
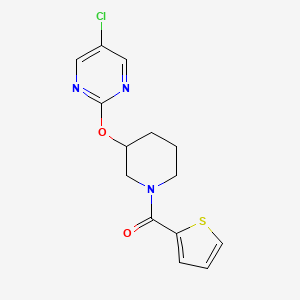
![3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2810792.png)
